4-(4-methoxyphenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione
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Overview
Description
4-(4-Methoxyphenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy groups and an imidazo[4,5-b]pyridine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting with a pyridine derivative and an imidazole derivative, cyclization can be achieved using a strong acid like hydrochloric acid or a base like sodium hydroxide.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Final Assembly: The final step involves coupling the 4-methoxyphenyl and 3,4,5-trimethoxyphenyl groups to the imidazo[4,5-b]pyridine core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core, potentially converting it to a more saturated derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
The compound may exhibit pharmacological properties, such as anti-cancer or anti-inflammatory activity, due to its ability to interact with specific molecular targets in the body. Research into its medicinal applications could lead to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-(4-methoxyphenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and imidazo[4,5-b]pyridine core may facilitate binding to these targets, modulating their activity and leading to biological effects. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-1-methyl-7-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione: Lacks the 3,4,5-trimethoxyphenyl group, potentially altering its bioactivity.
4-(4-Methoxyphenyl)-1-methyl-7-(3,4-dimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione: Contains fewer methoxy groups, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of both 4-methoxyphenyl and 3,4,5-trimethoxyphenyl groups in 4-(4-methoxyphenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione makes it unique. These groups contribute to its distinct chemical reactivity and potential for diverse biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H25N3O6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-6H-imidazo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C23H25N3O6/c1-25-20-16(13-10-17(30-3)21(32-5)18(11-13)31-4)12-19(27)26(22(20)24-23(25)28)14-6-8-15(29-2)9-7-14/h6-11,16,20H,12H2,1-5H3 |
InChI Key |
OFYBIZNUENRYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(CC(=O)N(C2=NC1=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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